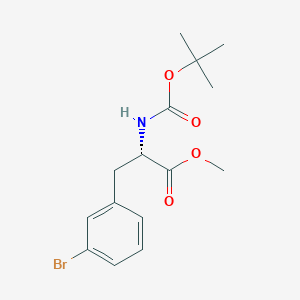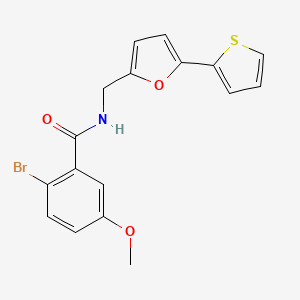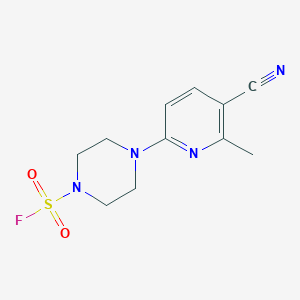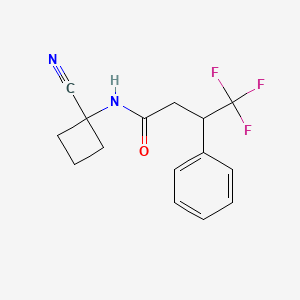
3-Bromo-n-boc-l-phenylalanine methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-n-boc-l-phenylalanine methyl ester” is a chemical compound used as a pharmaceutical intermediate . It is also applied in the facile removal of leader peptides from lanthipeptides by incorporation of a hydroxy acid .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as “this compound”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of Boc-L-Phenylalanine, with the addition of a bromine atom . The linear formula is C6H5CH2CH [NHCO2C (CH3)3]CO2CH3 .Chemical Reactions Analysis
The Boc group in “this compound” is stable towards most nucleophiles and bases . The N-Boc group can be deprotected using oxalyl chloride .Physical And Chemical Properties Analysis
“this compound” is a white to off-white powder . It is slightly soluble in water .科学的研究の応用
Radioiodination in Peptide Synthesis
One application of phenylalanine derivatives, closely related to 3-Bromo-n-boc-l-phenylalanine methyl ester, is in the field of radioiodination for peptide synthesis. N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, synthesized from N-Boc-p-iodo-L-phenylalanine, demonstrates potential in radioiodination reactions for use in peptide synthesis (Wilbur et al., 1993).
Controlled Synthesis via RAFT Polymerization
Another significant application is in the controlled synthesis of cationic methacrylate polymers containing chiral amino acid moieties via RAFT polymerization. Research demonstrates that derivatives like Boc-L-phenylalanine methacryloyloxyethyl ester can be polymerized to create well-defined amino acid-based polymers with controlled molecular weight and narrow distribution (Kumar, Roy, & De, 2012).
Advancement in Peptide Coupling Techniques
The compound also finds application in enhancing peptide coupling techniques. Comparative studies involving Boc-protected amino acid derivatives have led to improved methods for coupling hindered peptides, contributing significantly to peptide chemistry (Spencer et al., 2009).
Synthesis of Alkyne Bridged α-Amino Acids
In the synthesis of alkyne-bridged linear amino acid esters, derivatives of phenylalanine like N-t-Boc-4-iodo-L-phenylalanine methyl ester play a crucial role. These compounds can be transformed into various structures, including tripodal and tetrapodal amino acid esters, highlighting the versatility of phenylalanine derivatives in synthesizing complex molecular architectures (Kayser, Altman, & Beck, 1997).
Anti-Proliferative Activity in Cancer Research
Research into NHC gold amino acid and peptide conjugates, utilizing phenylalanine-NHC gold conjugates, has shown significant anti-tumor activity in cancer cell lines. This suggests the potential of phenylalanine derivatives in the design of tumor-specific anti-cancer agents (Lemke et al., 2009).
Creation of Heteroaryl and Heteroannulated Indoles
The methyl esters of N-Boc-β-dibenzothien-4-yl or β-dibenzofur-4-yl dehydrophenylalanines, closely related to this compound, have been used in the synthesis of heteroaryl and heteroannulated indoles. These compounds have shown potential in inhibiting the growth of various human tumor cell lines (Queiroz et al., 2008).
Safety and Hazards
作用機序
Target of Action
3-Bromo-n-boc-l-phenylalanine methyl ester is a pharmaceutical intermediate It is known to be used in the preparation of lifitegrast intermediate , suggesting that it may interact with targets relevant to the action of lifitegrast.
Mode of Action
It is known to be applied in the facile removal of leader peptides from lanthipeptides by incorporation of a hydroxy acid . This suggests that it may interact with its targets through a mechanism involving the modification of peptide structures.
Biochemical Pathways
Given its role as a pharmaceutical intermediate and its application in the preparation of lifitegrast intermediate , it may be involved in the biochemical pathways related to the action of lifitegrast.
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption and distribution in the body
Result of Action
Given its role as a pharmaceutical intermediate and its application in the preparation of lifitegrast intermediate , its action may contribute to the therapeutic effects of the final pharmaceutical product.
Action Environment
It is noted to be stable under recommended storage conditions and incompatible with oxidizing agents , suggesting that certain environmental conditions may affect its stability and efficacy.
特性
IUPAC Name |
methyl (2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHCHYFRSFBCIU-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2474966.png)
![3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2474967.png)
![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2474969.png)
![(6,6-Difluorospiro[2.5]octan-1-yl)methanamine](/img/structure/B2474972.png)



![1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2474979.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxyacetamide](/img/structure/B2474980.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2474981.png)
![1-Oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2474983.png)
